1-Bromo-2,3-difluoro-5-nitrobenzene
Description
1-Bromo-2,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6) is a halogenated aromatic compound with the molecular formula C₆H₂BrF₂NO₂ and a molecular weight of 237.99 g/mol . Its structure features a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at positions 2 and 3, and a nitro group (NO₂) at position 3. This compound is supplied as a liquid and is utilized as a reagent in organic synthesis, particularly in pharmaceutical and agrochemical research . The nitro group’s electron-withdrawing nature and the fluorine substituents significantly influence its reactivity, making it a valuable intermediate for further functionalization.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBTDXCNDOKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654066 | |
| Record name | 1-Bromo-2,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-24-6 | |
| Record name | 1-Bromo-2,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3-difluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Bromo-2,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6) is an organic compound characterized by its unique molecular structure that includes bromine and fluorine substituents on a nitrobenzene framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
- Chemical Formula : CHBrFNO
- Molecular Weight : 237.99 g/mol
- Appearance : Liquid
- Boiling Point : 252.193 °C
- Density : 1.891 g/cm³
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms including its interaction with biological targets, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that nitroaromatic compounds like this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting that the nitro group plays a crucial role in its antimicrobial efficacy.
The cytotoxic effects of this compound have been evaluated in vitro using various cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in affected cells.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound exhibits varying levels of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Cytotoxicity Assessment
In another study focusing on cytotoxicity, the effects of this compound were evaluated on human cancer cell lines including HeLa and MCF7. The results are shown below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS |
| MCF7 | 20 | Cell cycle arrest and apoptosis |
The IC50 values indicate that the compound is relatively potent against these cancer cell lines, supporting its potential as a lead compound for further development.
Safety and Toxicological Profile
Despite its promising biological activities, safety assessments are crucial. The compound is classified as hazardous with several precautionary statements regarding exposure risks. It is essential to handle this compound with care due to its potential cytotoxic effects on human cells.
Comparison with Similar Compounds
1-Bromo-2,3-difluorobenzene
- Molecular Formula : C₆H₃BrF₂
- Molecular Weight : 192.98 g/mol
- Boiling Point : 234°C (at 765 mmHg)
- Physical State : Liquid (density 1.724 g/cm³)
- Key Differences :
1-Bromo-2-methyl-4-nitrobenzene
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight : 216.03 g/mol
- Key Differences :
1,4-Dibromo-2,3-difluorobenzene
- Molecular Formula : C₆H₂Br₂F₂
- Molecular Weight : 271.89 g/mol
- Key Differences :
- Contains two bromine atoms (positions 1 and 4) instead of one.
- Higher molecular weight and halogen content increase its utility in cross-coupling reactions but reduce solubility in polar solvents.
- Safety concerns: Requires stringent handling due to dual bromine substituents (e.g., skin/eye irritation risks) .
Data Table: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Physical State | Key Substituents |
|---|---|---|---|---|---|
| 1-Bromo-2,3-difluoro-5-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | Not reported | Liquid | Br (1), F (2,3), NO₂ (5) |
| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.98 | 234 | Liquid | Br (1), F (2,3) |
| 1-Bromo-2-methyl-4-nitrobenzene | C₇H₆BrNO₂ | 216.03 | Not reported | Solid/Liquid | Br (1), CH₃ (2), NO₂ (4) |
| 1,4-Dibromo-2,3-difluorobenzene | C₆H₂Br₂F₂ | 271.89 | Not reported | Solid | Br (1,4), F (2,3) |
Key Research Findings
Reactivity :
- The nitro group in this compound deactivates the aromatic ring, directing further substitution to meta positions relative to existing groups. This contrasts with 1-bromo-2,3-difluorobenzene, where the absence of a nitro group allows for ortho/para-directed EAS .
- Fluorine substituents enhance thermal stability and resistance to oxidation compared to methyl or hydrogen analogs .
Synthetic Applications :
- The nitro derivative is pivotal in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) due to its ability to undergo selective reduction or displacement reactions .
- Bromo-difluorobenzene analogs are intermediates in agrochemicals, leveraging their halogen reactivity for cross-coupling (e.g., Suzuki-Miyaura reactions) .
Safety and Handling :
- Brominated aromatics generally require precautions against skin/eye contact and inhalation. For example, 1,4-dibromo-2,3-difluorobenzene mandates immediate flushing with water upon exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
